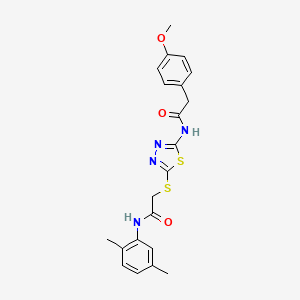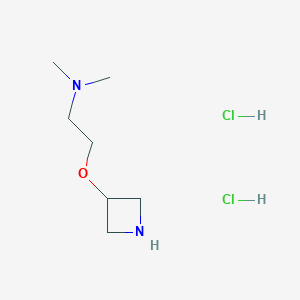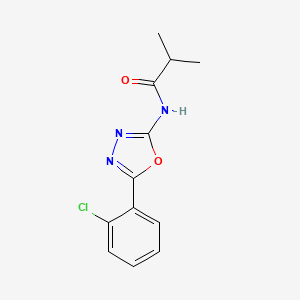
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, also known as CPIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPIB is a member of the oxadiazole family and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- A study by Kapadiya et al. (2020) synthesized 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine and found them effective against certain Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer Applications
- Zhang et al. (2005) identified a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Cholinesterase Inhibition for Neurological Disorders
- Pflégr et al. (2022) reported that 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains showed moderate inhibition of acetyl- and butyrylcholinesterase, which are targets for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Anti-Tuberculosis and Anti-Cancer Drug Development
- Al-Tamimi et al. (2018) explored the anti-tubercular and anti-cancer properties of pyrazine and condensed oxadiazole derivatives (Al-Tamimi et al., 2018).
Anti-Inflammatory and Anti-Thrombotic Properties
- Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic potential of 1,3,4-oxadiazole derivatives in rats, showing significant results (Basra et al., 2019).
Synthesis Methods
- Ramazani and Rezaei (2010) developed an efficient method for synthesizing 1,3,4-oxadiazole derivatives, offering an alternative approach to the synthesis of fully substituted derivatives (Ramazani & Rezaei, 2010).
Fungicidal Activity
- Wang et al. (2006) synthesized N′-(5-aryl-1,3,4-oxadiazole-2-yl) actylthioureas and found some of these compounds to exhibit good fungicidal activity (Wang, Qin, & Huang, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially influencing the activity of enzymes, the function of cell receptors, or the expression of genes .
Biochemical Pathways
The impact on biochemical pathways generally involves the alteration of the normal function of enzymes or other proteins involved in these pathways, leading to downstream effects such as changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects generally depend on the nature of the interaction between the compound and its targets, and can range from the activation or inhibition of cellular processes to the induction of cell death .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of a compound .
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRFGFQOHMQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)
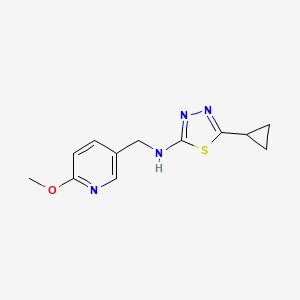
![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)


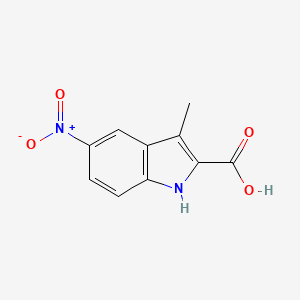
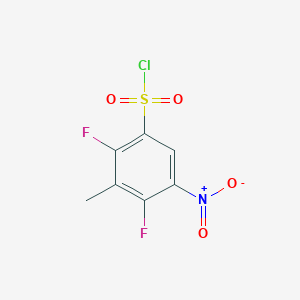
![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

